An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physicochemical properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. As a crucial compound in pharmaceutical analysis, often identified as a related compound or impurity in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for drug development, quality control, and regulatory compliance. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and provides a framework for its empirical determination.
Chemical Identity and Structure
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, also known by its CAS number 97454-51-8, is the hydrochloride salt of a tertiary amine.[1] The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility and stability, compared to its free base form.
| Identifier | Value | Source |
| IUPAC Name | N-Methyl-2-(methylamino)-N-phenylacetamide hydrochloride | N/A |
| CAS Number | 97454-51-8 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O·HCl | [1] |
| Molecular Weight | 214.70 g/mol | [1] |
| Synonyms | Lidocaine Impurity B (hydrochloride form) | N/A |
The molecular structure, featuring a phenyl ring, an acetamide group, and two methylamino functionalities, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, enhancing its polarity and aqueous solubility.
Physicochemical Properties: A Detailed Examination
A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in various environments, from formulation matrices to biological systems. While specific experimental data for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is not extensively available in peer-reviewed literature, this section outlines the key properties and the robust methodologies for their determination.
Physical State and Appearance
Based on the general properties of similar small molecule hydrochloride salts, N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is expected to be a crystalline solid at room temperature. Its color and odor would be determined during its synthesis and purification, with a pure sample anticipated to be a white to off-white powder.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystalline lattice energy. For a hydrochloride salt, this value is typically distinct from its free base.
Anticipated Melting Point: Higher than the free base due to the ionic character of the salt.
Experimental Determination: Capillary Melting Point Method
This standard technique provides a reliable and accessible means of determining the melting range of a crystalline solid.
Protocol:
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Sample Preparation: A small, finely powdered sample of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
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Rationale: A sharp melting range is indicative of a high degree of purity. Impurities will typically broaden and depress the melting range.
Solubility
The conversion of the amine to its hydrochloride salt is a common strategy to enhance aqueous solubility, a critical factor for many pharmaceutical applications.
Anticipated Solubility:
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Water: High solubility is expected due to the ionic nature of the hydrochloride salt.
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Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated.
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Nonpolar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
Experimental Determination: Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining the intrinsic solubility of a compound.
Protocol:
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Sample Preparation: An excess amount of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is added to a known volume of the desired solvent (e.g., water, buffered solutions at various pH values) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Rationale: This method provides the thermodynamic solubility, which is a fundamental property of the compound in a specific solvent at a given temperature.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, the pKa will correspond to the dissociation of the protonated amine.
Anticipated pKa: The pKa is expected to be in the range typical for protonated tertiary amines, which is approximately 9-10.
Experimental Determination: Potentiometric Titration
This is a precise method for determining the pKa of ionizable compounds.
Protocol:
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Sample Preparation: A known concentration of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is dissolved in water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
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Rationale: The pKa is a critical parameter for understanding pH-dependent solubility and absorption, which are key factors in drug development.
Log P (Octanol-Water Partition Coefficient)
Log P is a measure of the lipophilicity of a compound and is a key predictor of its membrane permeability and potential for bioaccumulation. For an ionizable compound like this hydrochloride salt, the distribution between octanol and water will be pH-dependent. Therefore, the Log D (distribution coefficient at a specific pH) is often more relevant.
Anticipated Log P/Log D: The free base is expected to have a moderate Log P value. The Log D of the hydrochloride salt will be significantly lower at acidic pH due to its ionization and higher aqueous solubility.
Experimental Determination: Shake-Flask Method
Protocol:
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System Preparation: n-Octanol and an aqueous buffer at a specific pH are pre-saturated with each other.
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Partitioning: A known amount of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is dissolved in the aqueous phase, and an equal volume of the n-octanol is added.
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Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
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Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: Log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide carbonyl (C=O) stretch, N-H bends from the protonated amine, and aromatic C-H stretches.
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Mass Spectrometry (MS): Determines the molecular weight of the free base and can be used to elucidate the fragmentation pattern, further confirming the structure.
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High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and for quantification in various experimental procedures. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) and UV detection would be appropriate.
Stability and Storage
The stability of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a critical consideration for its handling, storage, and use as a reference standard.
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Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator or under an inert atmosphere.
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Thermal Stability: The thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
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pH Stability: The stability in aqueous solutions at different pH values should be evaluated, as amide hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures.
Recommended Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.
Conclusion
While a comprehensive, publicly available dataset of the physicochemical properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is currently limited, this guide provides a robust framework for its characterization. By employing the standard, validated methodologies outlined herein, researchers and drug development professionals can empirically determine the critical parameters necessary for its effective use in pharmaceutical research, development, and quality control. The anticipated properties, based on the chemical structure and the nature of amine hydrochloride salts, serve as a valuable starting point for these investigations.
References
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Gibson, A. M., et al. (2007). The Solid-State Characterisation of Pharmaceutical Hydrochloride Salts. Crystal Growth & Design, 7(12), 2535–2545. [Link]
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Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]
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Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
Visualizations
Caption: Workflow for the Physicochemical Characterization.
Caption: Interrelation of Key Physicochemical Properties.
